6-Chloro-6-deoxygalactose is a chlorinated derivative of galactose, characterized by the substitution of the hydroxyl group at the sixth carbon position with a chlorine atom. This compound has the molecular formula and a molecular weight of approximately 198.6 g/mol. It is not commonly found in nature and is primarily synthesized for research and industrial applications.
6-Chloro-6-deoxygalactose falls under the category of monosaccharides, specifically as a modified sugar. It is classified as a chlorinated sugar derivative, which makes it valuable in various biochemical applications, particularly in carbohydrate chemistry and biochemistry.
The synthesis of 6-Chloro-6-deoxygalactose typically involves the chlorination of galactose. One common method is the reaction of galactose with thionyl chloride in the presence of a base such as pyridine. This reaction occurs under mild conditions, generally at room temperature, which facilitates the substitution process without extensive side reactions.
The molecular structure of 6-Chloro-6-deoxygalactose can be represented by its structural formula:
This structure indicates that it retains the pyranose form typical of sugars but incorporates a chlorine atom at the sixth carbon position.
6-Chloro-6-deoxygalactose can undergo several types of chemical reactions:
The mechanism of action for 6-Chloro-6-deoxygalactose primarily revolves around its interactions in biochemical pathways involving carbohydrates. As a modified sugar, it can influence enzyme activity related to carbohydrate metabolism, serving as a substrate for glycosylation reactions or acting as an inhibitor in specific enzymatic processes.
6-Chloro-6-deoxygalactose is systematically named (2R,3S,4R,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal according to IUPAC conventions [3] [5]. This nomenclature precisely defines:
The molecular formula is C₆H₁₁ClO₅, with a molecular weight of 198.60 g/mol [3] [5]. Key structural identifiers include:
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)Cl [3] ZHVNVPHMOCWHHO-DPYQTVNSSA-N [5]These notations explicitly encode the tetrahedral stereochemistry and confirm the compound as a monosaccharide derivative where chlorine occupies the exocyclic C6 position [3]. Table 1: Molecular Characteristics of 6-Chloro-6-deoxygalactose
| Property | Value |
|---|---|
| IUPAC Name | (2R,3S,4R,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal |
| Molecular Formula | C₆H₁₁ClO₅ |
| Molecular Weight | 198.60 g/mol |
| Canonical SMILES | C(C(C(C(C(C=O)O)O)O)O)Cl |
| Isomeric SMILES | C(C@HO)Cl |
Physical State and Appearance: The compound presents as a white to off-white crystalline powder [3]. Its crystalline nature facilitates characterization via X-ray diffraction, though direct crystallographic data for this specific compound in the search results is limited. Analogous chlorinated sugars (e.g., 6-Deoxy-6-fluoro-D-galactose) exhibit extensive hydrogen-bonded networks in the solid state, suggesting similar stability for the chloro-derivative [4].
Thermal Properties:
Solubility and Stability:
Spectroscopic and Analytical Data:
Positional Isomerism: Unlike 6-Chloro-6-deoxygalactose, 4-Chloro-4-deoxygalactose (CAS: Not specified) features chlorine at the C4 position within the pyranose ring [2]. This structural difference critically alters biochemical behavior:
Table 2: Comparative Analysis of Chlorinated Galactose Derivatives
| Property | 6-Chloro-6-deoxygalactose | 4-Chloro-4-deoxygalactose | 6-Chloro-6-deoxyglucose |
|---|---|---|---|
| Substitution Position | C6 (exocyclic) | C4 (ring) | C6 (exocyclic) |
| IUPAC Name | (2R,3S,4R,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal | (2R,3R,4S,5R)-4-chloro-2,3,5,6-tetrahydroxyhexanal | (2R,3S,4S,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal |
| Molecular Formula | C₆H₁₁ClO₅ | C₆H₁₁ClO₅ | C₆H₁₁ClO₅ |
| Biochemical Role | Enzyme substrate analog | Sucralose metabolite | Glycosylation inhibitor |
| Key References | [3] [5] | [2] | [9] |
Functional Implications:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9